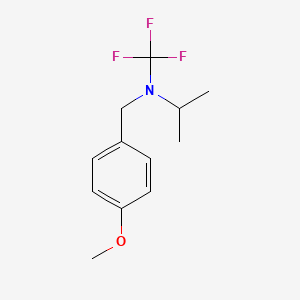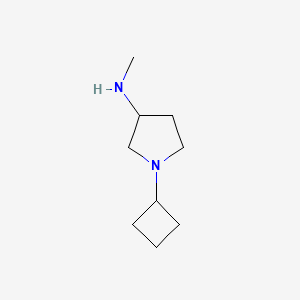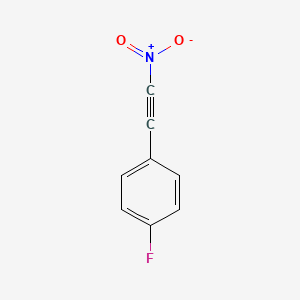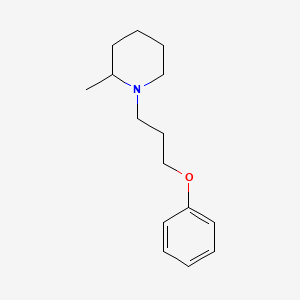
2-Methyl-1-(3-phenoxypropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significant roles in medicinal chemistry and synthetic organic chemistry . This particular compound is characterized by the presence of a methyl group at the second position and a phenoxypropyl group at the first position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with 3-phenoxypropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts can facilitate the synthesis of piperidine derivatives through one-pot multi-component reactions. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Methyl-1-(3-phenoxypropyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various biological pathways, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to these targets and altering their activity, leading to physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Other Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-phenylpiperidine share structural similarities and are used in various applications.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxypropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .
Properties
CAS No. |
63885-12-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3 |
InChI Key |
OTMLATMCCJDRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


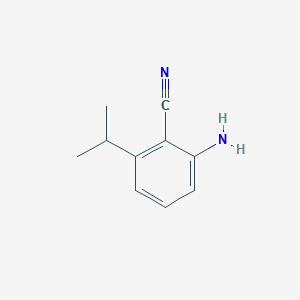


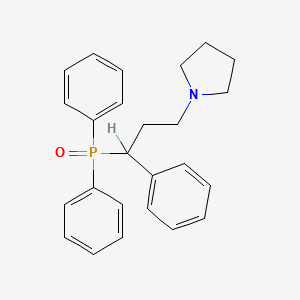
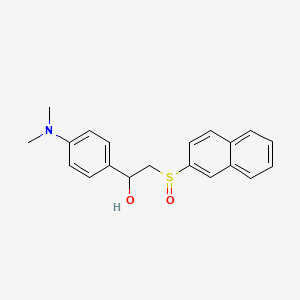
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
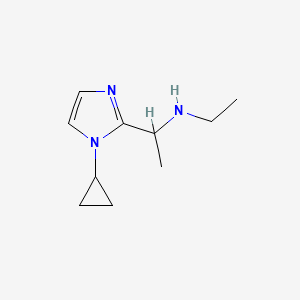
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

